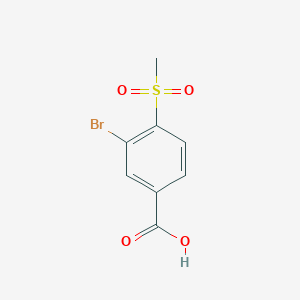

3-Bromo-4-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVNPQRQWOOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693915 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39058-84-9 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. As a key intermediate, understanding the nuances of this compound is essential for researchers and drug development professionals seeking to design and synthesize novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with the chemical formula C₈H₇BrO₄S and a molecular weight of approximately 279.11 g/mol .[1][2] A thorough understanding of its physicochemical properties is fundamental to its effective use in synthesis and drug design.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 39058-84-9 | [1][2] |

| Molecular Formula | C₈H₇BrO₄S | [1][2] |

| Molecular Weight | 279.11 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | |

| pKa | Not available |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons, and the methyl carbon of the sulfonyl group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong, sharp absorption peak around 1700 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Additionally, characteristic peaks for the S=O stretching of the sulfonyl group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.[3]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and/or [M-H]⁻. A characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[4]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically starting from more readily available precursors. A common strategy involves the oxidation of the corresponding methylthio or methyl-substituted precursor.

Illustrative Synthetic Pathway

A plausible and efficient synthetic route involves a two-step process starting from 3-bromo-4-methylbenzoic acid. This pathway leverages a benzylic bromination followed by substitution and oxidation.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol: Oxidation of 3-bromo-4-(methylthio)benzoic acid (Conceptual)

This protocol describes a conceptual method for the oxidation of the methylthio intermediate to the final methylsulfonyl product.

Materials:

-

3-Bromo-4-(methylthio)benzoic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-(methylthio)benzoic acid in a suitable solvent such as acetic acid.

-

Oxidation: Cool the solution in an ice bath and slowly add an excess of hydrogen peroxide (30% aqueous solution) dropwise. The reaction is exothermic and the temperature should be maintained below 20°C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Development

The strategic placement of the bromo, methylsulfonyl, and carboxylic acid functionalities makes this compound a highly valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of oncology.

Role as a Precursor for BRAF Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of BRAF kinase inhibitors. Mutations in the BRAF gene are implicated in a variety of cancers, most notably melanoma.[5][6] Small molecule inhibitors that target the mutated BRAF protein have shown significant clinical efficacy.

Dabrafenib: A Case Study

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of the BRAF V600E mutant kinase and is approved for the treatment of metastatic melanoma.[7] The synthesis of Dabrafenib utilizes key building blocks that can be derived from or are structurally related to this compound. The methylsulfonyl group, in particular, is a common feature in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Caption: The central role of this compound in the synthesis of BRAF kinase inhibitors.

The synthesis of Dabrafenib involves a multi-step sequence where the core structure is assembled through a series of coupling reactions.[7] While the exact commercial synthesis of Dabrafenib may vary, the structural motifs present in this compound are representative of the key fragments required for the final drug molecule. The carboxylic acid can be converted to an amide, a common functional group in kinase inhibitors, while the bromine atom provides a handle for cross-coupling reactions to introduce other aromatic or heteroaromatic moieties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and industrial use only.[1]

GHS Hazard Information

While a complete GHS classification is not consistently available, related compounds such as 3-bromobenzoic acid and other substituted benzoic acids are known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.[1]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with a pronounced impact on the development of novel pharmaceuticals. Its utility is particularly evident in the synthesis of targeted therapies for cancer, such as BRAF kinase inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for medicinal chemists and drug development professionals aiming to leverage this versatile intermediate in their research endeavors. As the demand for more effective and selective therapeutics continues to grow, the importance of key intermediates like this compound in enabling the synthesis of next-generation drugs is set to increase.

References

-

3-Bromo-4-methylbenzoic acid. PubChem. Available at: [Link]

- Method for producing 3-bromomethylbenzoic acids. Google Patents.

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]

-

Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

Dabrafenib mesylate, GSK 2118436. New Drug Approvals. Available at: [Link]

-

3-Bromo-4-methyl-benzoic acid. SpectraBase. Available at: [Link]

-

Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

3-bromo-4-methanesulfonylbenzoic acid. PubChemLite. Available at: [Link]

-

Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]

- Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Google Patents.

-

Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. Available at: [Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

1H and 13C NMR characteristics of β-blockers. ResearchGate. Available at: [Link]

-

3-Bromo-benzoic acid - FTIR Spectrum. SpectraBase. Available at: [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

-

BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. Available at: [Link]

-

Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

Introduction: The Imperative for Unambiguous Characterization

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-(methylsulfonyl)benzoic acid

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

This compound is a key chemical intermediate, frequently utilized as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.[1][2] Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group—offers a versatile scaffold for creating novel compounds. Given its role as a foundational precursor, absolute certainty of its structure is paramount for ensuring the integrity of subsequent synthetic steps, meeting regulatory standards, and guaranteeing the reproducibility of research outcomes.

This guide outlines an integrated analytical strategy, combining multiple spectroscopic and crystallographic techniques. This multi-faceted approach ensures that the evidence from each analysis corroborates the others, leading to a single, irrefutable structural assignment.[3][4]

Foundational Analysis: Physicochemical Properties

Before embarking on advanced spectroscopic analysis, a review of the compound's fundamental properties provides a critical baseline for expected results.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₄S | [5][6] |

| Molecular Weight | 279.11 g/mol | [2][5][7] |

| Monoisotopic Mass | 277.925 g/mol | [6] |

The molecular formula immediately establishes the expected number and types of atoms, which will be validated by mass spectrometry and NMR spectroscopy.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process follows a logical progression from broad characterization to fine-detail confirmation. The workflow is designed to be iterative, with data from initial steps informing the hypotheses tested in later stages.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Objective: To verify the molecular weight, deduce the elemental formula via high-resolution mass spectrometry (HRMS), and analyze fragmentation patterns to identify key structural motifs.[8]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A minute quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.[9]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, providing an internal validation of the atom's presence.[9]

| Predicted m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 278/280 | [M]⁺• (Molecular Ion) | [C₈H₇BrO₄S]⁺• | Ionization of the parent molecule. The 1:1 isotopic pattern is definitive for a single bromine atom. |

| 263/265 | [M - CH₃]⁺ | [C₇H₄BrO₄S]⁺ | Loss of a methyl radical from the sulfonyl group. |

| 233/235 | [M - COOH]⁺ | [C₇H₆BrO₂S]⁺ | Loss of the carboxyl radical, a common fragmentation for benzoic acids. |

| 199 | [M - Br]⁺ | [C₈H₇O₄S]⁺ | Loss of the bromine radical. |

| 154/156 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ | Cleavage of both the carboxylic acid and methylsulfonyl groups. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To rapidly and non-destructively identify the principal functional groups within the molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol: KBr Pellet Method

-

Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg).

-

Pressing: The mixture is compressed under high pressure in a die to form a transparent or translucent pellet.

-

Analysis: The pellet is placed in the spectrophotometer's sample holder, and the IR spectrum is recorded.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its chemical bonds.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid (carbonyl) |

| ~1300 & ~1150 | S=O asymmetric & symmetric stretch | Methylsulfonyl |

| 1450-1600 | C=C stretches | Aromatic Ring |

| 800-900 | C-H out-of-plane bending | Substituted Benzene |

| 700-750 | C-S stretch | Methylsulfonyl |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, overlapping the C-H stretches, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Objective: To provide the most detailed picture of the molecular structure by establishing the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.[3][8]

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are run, including ¹H NMR, ¹³C NMR, and often 2D experiments like COSY and HMBC for complex cases.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The substitution pattern on the benzene ring is the central question answered by ¹H NMR. The three substituents create a specific electronic environment that dictates the chemical shifts and coupling patterns of the remaining aromatic protons.

-

-COOH: Electron-withdrawing, deactivating.

-

-SO₂CH₃: Strongly electron-withdrawing, deactivating.

-

-Br: Electron-withdrawing (inductive), deactivating.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.2 | d | 1H | Ortho to the strongly deshielding -COOH group. |

| H-5 | ~7.9 | dd | 1H | Ortho to the strongly deshielding -SO₂CH₃ group and meta to -COOH. |

| H-6 | ~8.1 | d | 1H | Sandwiched between the -COOH and -Br groups. |

| -SO₂CH ₃ | ~3.4 | s | 3H | A sharp singlet, as these protons have no adjacent proton neighbors. |

| -COOH | >12 | br s | 1H | Highly deshielded, acidic proton. Often exchanges with water in the solvent. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the lack of symmetry, all 8 carbons are expected to be unique.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| -C OOH | ~166 | Carbonyl carbon, highly deshielded. |

| C-4 (-SO₂CH₃) | ~145 | Aromatic carbon attached to the strongly electron-withdrawing sulfonyl group. |

| C-1 (-COOH) | ~135 | Aromatic carbon attached to the carboxylic acid. |

| C-3 (-Br) | ~120 | Aromatic carbon attached to bromine (ipso-carbon). |

| C-2, C-5, C-6 | 125-140 | Remaining aromatic carbons, with specific shifts determined by their position relative to all three substituents. |

| -SO₂C H₃ | ~43 | Aliphatic carbon of the methyl group. |

X-Ray Crystallography: The Gold Standard

Objective: To obtain an unambiguous, three-dimensional model of the molecule's structure in the solid state, providing definitive proof of atom connectivity, bond lengths, and bond angles.[12][13]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).

-

Data Collection: A selected crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[13]

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is fitted to this map and refined to yield the final crystal structure.

The resulting crystallographic data would provide indisputable confirmation of the 1,3,4-substitution pattern on the benzoic acid core.[14]

Integrated Data Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in the convergence of all data points to support a single, consistent structure.

Caption: Convergence of multi-technique data for structure confirmation.

By systematically applying this workflow, the structure of this compound is not merely suggested but is rigorously proven. Each technique provides a layer of evidence that validates the others, fulfilling the highest standards of scientific integrity and providing absolute confidence in the material's identity for all subsequent research and development applications.

References

-

Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method . PubMed. Available from: [Link]

-

Molecular Structure Characterisation and Structural Elucidation . Intertek. Available from: [Link]

-

Structure elucidation – Knowledge and References . Taylor & Francis. Available from: [Link]

-

Structure Elucidation in Organic Chemistry . Wiley Analytical Science. Available from: [Link]

-

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate . National Institutes of Health (NIH). Available from: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds . Massachusetts Institute of Technology (MIT). Available from: [Link]

-

3-bromo-4-methanesulfonylbenzoic acid (C8H7BrO4S) . PubChemLite. Available from: [Link]

-

X-ray Determination Of Molecular Structure | Research Starters . EBSCO. Available from: [Link]

-

Infrared Spectroscopy Index . Doc Brown's Chemistry. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 39058-84-9|this compound|BLD Pharm [bldpharm.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - 3-bromo-4-methanesulfonylbenzoic acid (C8H7BrO4S) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 39058-84-9 [chemicalbook.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 14. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid

CAS Number: 39058-84-9

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzoic acid, a key chemical intermediate in contemporary organic synthesis. With its unique trifunctional scaffold, this compound has emerged as a valuable building block, particularly in the realm of medicinal chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its critical applications, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound, identified by the CAS number 39058-84-9, is a substituted aromatic carboxylic acid of significant interest to the scientific community.[1][2][3] Its molecular structure incorporates three key functional groups: a carboxylic acid, a bromine atom, and a methylsulfonyl group. This distinct arrangement of functionalities imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex organic molecules.

The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The strongly electron-withdrawing methylsulfonyl group modulates the electronic properties of the benzene ring, influencing its reactivity and providing regiochemical control in subsequent synthetic transformations. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other derivatizations, which are fundamental transformations in the construction of biologically active compounds.

Given these attributes, this compound has found considerable utility as a foundational scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[4][5] This guide aims to provide a detailed technical resource for scientists working with this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39058-84-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₄S | [1][2][3] |

| Molecular Weight | 279.11 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | ≥98% | [2][3] |

| InChI Key | KTVNPQRQWOOMGI-UHFFFAOYSA-N | N/A |

| SMILES | CS(=O)(=O)c1cc(C(=O)O)ccc1Br | N/A |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectroscopic characteristics based on its structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the sulfonyl group would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 165-185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group will be found in the aliphatic region of the spectrum.[6]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group.[7] Characteristic absorptions for the S=O stretching of the sulfonyl group are expected around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their respective regions.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the methylsulfonyl group.[8][9]

Synthesis Protocol: A Step-by-Step Guide

While multiple synthetic routes can be envisioned for this compound, a common and reliable approach involves the oxidation of a suitable precursor. The following protocol is a representative method based on established chemical principles for the synthesis of related compounds.

Diagram of the Synthetic Workflow

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid for Advanced Research

This guide provides an in-depth technical overview of 3-Bromo-4-(methylsulfonyl)benzoic acid, a versatile trifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, characterization, and potential applications, offering field-proven insights into its utility.

Core Molecular and Physical Properties

This compound (CAS No. 39058-84-9) is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups: a carboxylic acid, an aryl bromide, and a methyl sulfone. This unique combination makes it a valuable intermediate for constructing complex molecular architectures through a variety of orthogonal chemical transformations.

The core properties of the molecule are summarized below. It is important to note that while the molecular formula and weight are definitively established, experimental physical data such as a precise melting point are not widely published. The melting points of structurally related compounds, such as 3-bromo-4-methylbenzoic acid (206-212 °C) and 4-bromobenzoic acid (252-254 °C), suggest that a high melting point is expected due to the crystalline nature and strong intermolecular forces imparted by the sulfone and carboxylic acid moieties.[1]

| Property | Data | Source(s) |

| Chemical Formula | C₈H₇BrO₄S | [2] |

| Molecular Weight | 279.11 g/mol | [2] |

| CAS Number | 39058-84-9 | [2] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted) | N/A |

Synthesis and Purification: A Validated Protocol

A direct, peer-reviewed synthesis for this compound is not prominently documented. However, a robust and logical synthetic route is the oxidation of its commercially available thioether precursor, 3-bromo-4-(methylthio)benzoic acid.[3] The conversion of a sulfide to a sulfone is a high-yielding and reliable transformation in organic synthesis.

The causality for selecting an oxidizing agent like potassium permanganate (KMnO₄) is its proven efficacy in oxidizing benzylic positions and sulfides under aqueous basic conditions, which also conveniently saponifies any esters and ensures the product is in the carboxylate form for easy workup.[4]

Experimental Protocol: Oxidation of 3-bromo-4-(methylthio)benzoic acid

Objective: To synthesize this compound with a purity of >95%.

Materials:

-

3-bromo-4-(methylthio)benzoic acid (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.2 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and vacuum flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-(methylthio)benzoic acid (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water (approx. 10 mL per gram of starting material).

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (2.2 eq) portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A purple color from the permanganate should persist.

-

Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

-

Acidification & Precipitation: Combine the filtrates and cool the clear solution in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2. The target product, this compound, will precipitate as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

-

Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Key stages of the synthesis of this compound.

Analytical Characterization

A self-validating analytical protocol is crucial for confirming the identity and purity of the synthesized material.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing purity. The method described for the closely related 3-bromo-4-methylbenzoic acid can be adapted as a starting point.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Start at 10% A, ramp to 95% A over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product. The retention time will be shorter than its thioether precursor due to the increased polarity of the sulfone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum is not available, the expected ¹H NMR chemical shifts can be predicted based on established principles.[5][6] The spectrum will be highly informative.

-

Solvent: DMSO-d₆

-

Expected ¹H NMR Resonances (Predicted):

-

~13.5 ppm (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.

-

~8.4 ppm (d, 1H): The aromatic proton ortho to the carboxylic acid (at C2), deshielded by the acid and appearing as a doublet.

-

~8.1 ppm (dd, 1H): The aromatic proton ortho to the bromine (at C6), appearing as a doublet of doublets.

-

~7.9 ppm (d, 1H): The aromatic proton meta to the carboxylic acid (at C5), appearing as a doublet.

-

~3.4 ppm (s, 3H): The singlet corresponding to the three protons of the methyl sulfone group.

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential, controlled modifications.

-

Carboxylic Acid Handle: This group is readily converted into amides, esters, or acid chlorides. This is fundamental for attaching the scaffold to other molecules, often a key step in creating libraries of compounds for screening.

-

Aryl Bromide Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions.[7]

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, creating biaryl structures common in many drug molecules.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities that are critical for modulating solubility and biological activity.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

-

Methyl Sulfone Group: The sulfone is a highly polar and metabolically stable group. It often serves as a hydrogen bond acceptor, improving the pharmacokinetic properties of a drug candidate. The aryl sulfone and related aryl sulfamate motifs are recognized pharmacophores in their own right, notably in the development of steroid sulfatase (STS) inhibitors for applications in oncology and women's health.[8]

Logical Relationship Diagram

Caption: Orthogonal reactivity and applications of the core functional groups.

Safety and Handling

Inferred Hazards and Prudent Laboratory Practices

Based on SDS information for related brominated benzoic acids and sulfonyl-containing aromatics, the following hazards should be assumed:[10][11][12][13]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure sleeves are down.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Avoid formation of dust.

-

Keep away from strong oxidizing agents.

This prudent approach ensures a high level of safety in the absence of complete data, fulfilling the principle of a self-validating safety system in the laboratory.

References

-

Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

- Google Patents. Method for producing 3-bromomethylbenzoic acids.

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7606–7629. [Link]

-

Chemical Science. Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis. [Link]

-

Dong, J., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules. Bioconjugate Chemistry, 30(7), 1957–1968. [Link]

- Patsnap. Synthesis method for 3-bromine-4-(methylol)

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

-

Am Ende, C. W., et al. (2018). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. Proceedings of the National Academy of Sciences, 115(51), 12938-12943. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(6), 641-678. [Link]

Sources

- 1. A11496.22 [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Bromo-4-(methylsulfanyl)benzoic acid | 58123-71-0 | ICA12371 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzoic acid is a trifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The presence of these distinct functional groups allows for a wide range of chemical transformations, offering a scaffold for creating diverse molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 39058-84-9 | [2][3][4][5][6] |

| Molecular Formula | C8H7BrO4S | [2][4][5][7] |

| Molecular Weight | 279.11 g/mol | [2][4][5] |

| Appearance | White to yellow solid (typical for related benzaldehyde) | [1] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently available in the public domain. Researchers should perform their own characterization for specific batches.

Structural Information

Caption: Chemical structure of this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aryl bromide, and the methylsulfonyl group.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and conversion to an acyl chloride. For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.[8]

-

Aryl Bromide: The bromine atom serves as a leaving group, enabling various cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, essential for building complex molecular scaffolds.

-

Methylsulfonyl Group: This strongly electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution.[1] This electronic influence also provides regiochemical control in subsequent synthetic steps.[1]

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding methyl thioether. A general representation of this synthesis is outlined below.

Caption: Generalized synthesis of this compound.

A more detailed, though related, synthesis for a similar compound, 2-bromo-4-(methylsulfonyl)benzoic acid, starts from 2-bromo-4-(chlorosulfonyl)benzoyl chloride.[9] This involves reaction with sodium sulfite and sodium bicarbonate, followed by reaction with chloroacetic acid and subsequent acidification to yield the final product.[9]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its trifunctional nature makes it a key precursor for developing kinase inhibitors, which are a major class of targeted cancer therapies.[1] The ability to selectively modify the carboxylic acid, the aryl bromide, and benefit from the electronic properties of the methylsulfonyl group allows for the systematic exploration of the chemical space around a core scaffold, a crucial aspect of lead optimization in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advised to consult the Safety Data Sheet (SDS) before use.[2] General recommendations include using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid dust formation and inhalation.[2][10] In case of contact with skin or eyes, rinse thoroughly with water.[2]

Spectral Data

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites allows for the construction of complex and diverse molecular architectures, making it a valuable tool for drug discovery professionals, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective application in research and development.

References

-

Chemsrc. METHYL 3-BROMO-4-(METHYLSULFONYL)BENZOATE. [Link]

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

PubChem. 3-Bromo-4-methylbenzoic acid. [Link]

-

PubChem. Methyl 4-bromo-2-(methylsulfonyl)benzoate. [Link]

-

PubChemLite. 3-bromo-4-methanesulfonylbenzoic acid (C8H7BrO4S). [Link]

-

LabAlley. This compound, 98% Purity, C8H7BrO4S, 10 grams. [Link]

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 3-bromo-. [Link]

-

Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]

-

NIST WebBook. Benzoic acid, 3-bromo-. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

Arctom. CAS NO. 39058-84-9 | this compound. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 39058-84-9 [chemicalbook.com]

- 4. 39058-84-9|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. arctomsci.com [arctomsci.com]

- 7. PubChemLite - 3-bromo-4-methanesulfonylbenzoic acid (C8H7BrO4S) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS No. 39058-84-9), a key building block in modern synthetic and medicinal chemistry. While a singular "discovery" of this compound is not prominently documented in scientific literature, its utility has emerged from the broader development of substituted benzoic acid derivatives. This guide will delve into its physicochemical properties, plausible synthetic routes based on established chemical principles, detailed experimental protocols, and its applications, particularly in the realm of drug discovery and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical intermediate.

Introduction and Historical Context

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, makes it a valuable scaffold for the synthesis of more complex molecules. The historical context of this compound is not tied to a specific, celebrated discovery but is rather embedded in the systematic exploration of halogenated and sulfonyl-containing aromatic compounds throughout the 20th century. Its emergence is a testament to the ongoing efforts in organic synthesis to create novel building blocks with tailored electronic and steric properties for applications in agrochemicals, pharmaceuticals, and materials science. The methylsulfonyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a desirable feature in the design of bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value |

| CAS Number | 39058-84-9[1][2] |

| Molecular Formula | C₈H₇BrO₄S[1] |

| Molecular Weight | 279.11 g/mol [1] |

| Appearance | Off-white to white crystalline powder |

| Purity | Typically ≥98% |

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the carboxylic acid and meta to the sulfonyl group would appear as a doublet. The proton ortho to the sulfonyl group and meta to the bromine would also be a doublet, likely further downfield due to the strong deshielding effect of the sulfonyl group. The proton ortho to the bromine and meta to the carboxylic acid would appear as a doublet of doublets. A singlet corresponding to the three protons of the methylsulfonyl group would be observed in the aliphatic region, typically around 3.0-3.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six aromatic carbons will have characteristic shifts influenced by the electronic effects of the substituents. The carbon attached to the methyl group of the sulfonyl moiety will appear in the aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and strong S=O stretching bands characteristic of the sulfonyl group. C-H stretches in the aromatic and aliphatic regions, as well as C-Br stretching, will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the methylsulfonyl moiety.

Synthesis and Mechanism

The synthesis of this compound can be approached through several logical retrosynthetic pathways. A common and practical approach involves the oxidation of the corresponding methylthioether, which itself can be prepared from commercially available starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Causality Behind Experimental Choices:

-

Bromination: The bromination of 4-methylthiobenzoic acid is a standard electrophilic aromatic substitution. The methylthio group is an ortho, para-director. While the carboxylic acid group is a meta-director and deactivating, the activating effect of the methylthio group directs the incoming electrophile (bromine) to the position ortho to it, yielding 3-bromo-4-(methylthio)benzoic acid.

-

Oxidation: The subsequent oxidation of the methylthioether to the methylsulfone is a crucial step. Oxidizing agents such as hydrogen peroxide or potassium peroxymonosulfate (Oxone®) are commonly used for this transformation as they are effective and relatively clean. This oxidation significantly increases the electron-withdrawing nature of the substituent at the 4-position.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-(methylthio)benzoic acid

-

To a stirred solution of 4-(methylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-bromo-4-(methylthio)benzoic acid.

Step 2: Synthesis of this compound

-

Suspend 3-bromo-4-(methylthio)benzoic acid (1 equivalent) in a mixture of acetic acid and water.

-

Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 equivalents) dropwise to the suspension at a temperature maintained between 60-70°C.

-

After the addition is complete, continue stirring at this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

Intermediate in Pharmaceutical Synthesis

The presence of three distinct functional groups (carboxylic acid, bromo, and methylsulfonyl) allows for versatile chemical modifications.

-

Scaffold for Kinase Inhibitors: The benzoyl moiety is a common feature in many kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The bromine atom provides a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce additional diversity and improve target affinity and selectivity.

-

Precursor for Anti-inflammatory Agents: Substituted benzoic acids are precursors to a wide range of non-steroidal anti-inflammatory drugs (NSAIDs). The electron-withdrawing nature of the substituents in this compound can be exploited to modulate the acidity and pharmacokinetic properties of potential drug candidates.

Caption: Chemical transformations of this compound.

Building Block in Materials Science

The rigid aromatic core and the potential for forming strong intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid and dipole-dipole interactions from the sulfonyl group) make this molecule an interesting candidate for the synthesis of novel organic materials, such as liquid crystals or polymers with specific electronic properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not having a storied history of discovery, is a fundamentally important and versatile building block in modern organic chemistry. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic routes are straightforward and based on well-established chemical transformations. As the demand for novel chemical entities continues to grow, the utility of such polysubstituted aromatic intermediates is expected to increase, making a thorough understanding of their properties and synthesis essential for the modern chemist.

References

Sources

A Comprehensive Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzoic acid, a versatile building block in modern organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its synthesis, chemical properties, and significant applications, particularly in the development of targeted therapeutics.

Introduction: A Trifunctional Scaffold for Complex Synthesis

This compound, with the CAS Number 39058-84-9, is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries.[1] Its molecular structure incorporates three key functional groups: a carboxylic acid, a bromine atom, and a methylsulfonyl group. This trifunctional nature makes it a highly valuable and versatile intermediate for the synthesis of complex organic molecules.[2]

The presence of the strongly electron-withdrawing methylsulfonyl group at the 4-position significantly influences the electronic properties of the benzene ring. This deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, offering regiochemical control in subsequent synthetic transformations.[2] The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, and the carboxylic acid group provides a site for amide bond formation and other modifications. These characteristics make this compound a sought-after precursor for constructing biologically active molecules, including kinase inhibitors.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 39058-84-9 | [1] |

| Molecular Formula | C₈H₇BrO₄S | [1] |

| Molecular Weight | 279.11 g/mol | |

| Appearance | White to yellow solid | |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

A reliable and scalable synthesis is crucial for the accessibility of this important building block. A common and effective synthetic route involves a two-step process starting from the corresponding benzaldehyde.

Synthesis of the Precursor: 3-Bromo-4-(methylsulfonyl)benzaldehyde

The synthesis of the aldehyde precursor, 3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS: 254878-96-1), is a key first step. While various specific industrial methods exist, a general conceptual pathway can be outlined.

start [label="4-Fluorobenzaldehyde", shape=oval, fillcolor="#FBBC05"]; step1 [label="Bromination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="3-Bromo-4-fluorobenzaldehyde"]; step2 [label="Nucleophilic Substitution\n(e.g., with Sodium Methanethiolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="3-Bromo-4-(methylthio)benzaldehyde"]; step3 [label="Oxidation\n(e.g., with m-CPBA or Oxone®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="3-Bromo-4-(methylsulfonyl)benzaldehyde", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

A conceptual synthetic pathway to 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Oxidation to this compound

The final step in the synthesis is the oxidation of the aldehyde group to a carboxylic acid. This is a well-established transformation in organic chemistry with numerous reliable methods.

start [label="3-Bromo-4-(methylsulfonyl)benzaldehyde", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidant [label="Oxidizing Agent\n(e.g., KMnO₄, Jones' reagent, or a milder oxidant)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Oxidation"]; oxidant -> product [style=dashed]; }

Oxidation of the aldehyde to the carboxylic acid.

Experimental Protocol: Oxidation of Benzaldehydes to Benzoic Acids

The following is a general protocol for the oxidation of benzaldehydes to benzoic acids, which can be adapted for the synthesis of this compound.[3]

-

Dissolution: Dissolve the substituted benzaldehyde in a suitable organic solvent, such as ethyl acetate or toluene.

-

Oxidant Preparation: Prepare an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Phase Transfer Catalysis: Add a phase transfer catalyst, such as a quaternary ammonium salt, to the reaction mixture. This facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the reaction occurs.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up to remove the manganese dioxide byproduct and unreacted starting materials. This typically involves filtration and extraction.

-

Purification: The crude benzoic acid derivative is then purified by recrystallization from a suitable solvent to yield the final product.

The yield for such oxidation reactions is often high, frequently exceeding 90%.[3]

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the aromatic ring would appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the carboxylic acid group would likely be the most downfield.

-

Methyl Protons: The three protons of the methylsulfonyl group would appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), and its presence and position can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon attached to the bromine and the carbon attached to the methylsulfonyl group would have characteristic chemical shifts.

-

Carboxyl Carbon: The carbon of the carboxylic acid group would appear at a downfield chemical shift, typically in the range of 165-175 ppm.

-

Methyl Carbon: The carbon of the methyl group in the methylsulfonyl moiety would appear at a more upfield chemical shift.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Precursor for Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound can serve as a core scaffold for the development of inhibitors targeting various kinases. The carboxylic acid allows for the introduction of different side chains through amide bond formation, while the bromo substituent can be used for further modifications via cross-coupling reactions to explore the inhibitor's structure-activity relationship (SAR).

Role in the Synthesis of VLA-4 Antagonists

Derivatives of benzoic acid, including those with bromine substitution, have been synthesized and evaluated as potent and orally active VLA-4 (Very Late Antigen-4) antagonists.[5] VLA-4 is an integrin that plays a role in inflammatory cell trafficking. The introduction of a bromine atom at the 3-position of a central benzene ring in a series of diphenylurea-based VLA-4 antagonists was shown to improve their pharmacokinetic properties.[5]

Utility in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

start [label="this compound"]; boronic_acid [label="R-B(OH)₂\n(Organoboronic acid)"]; catalyst [label="Pd Catalyst\n+ Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="3-Aryl-4-(methylsulfonyl)benzoic acid"];

start -> product; boronic_acid -> product; catalyst -> product [style=dashed]; }

General scheme of a Suzuki-Miyaura coupling reaction.

This powerful synthetic tool enables the introduction of a wide variety of substituents at the 3-position of the benzoic acid ring, allowing for the rapid generation of diverse chemical libraries for drug discovery screening.

Conclusion

This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable for the synthesis of complex organic molecules. Its utility as a building block in the development of kinase inhibitors and other therapeutic agents underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it a reliable and versatile tool for researchers in both academic and industrial settings. As the demand for novel and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug development pipeline is set to increase.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Foreword: Charting Unexplored Territory in Drug Discovery

In the vast landscape of small molecules with therapeutic potential, there exist compounds that, despite their intriguing structural features, remain largely unexplored. 3-Bromo-4-(methylsulfonyl)benzoic acid is one such molecule. While direct research on its biological activity is not extensively documented in publicly available literature, its chemical architecture—a trifecta of a benzoic acid core, a bromine substituent, and a methylsulfonyl group—suggests a high probability of significant biological effects. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive exploration of the potential biological activities of this compound. We will delve into the scientific rationale for investigating this molecule, propose robust experimental workflows for its characterization, and contextualize its potential within the broader field of medicinal chemistry. This document serves not as a summary of established knowledge, but as a roadmap for future discovery.

Molecular Profile and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties and its synthesis is fundamental to any investigation into its biological activity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39058-84-9 | [1][2] |

| Molecular Formula | C₈H₇BrO₄S | [1][3] |

| Molecular Weight | 279.11 g/mol | [1] |

| Appearance | White to pale yellow solid (predicted) | [4] |

| Acidity | Expected to be a relatively strong acid due to the electron-withdrawing effects of the bromine and methylsulfonyl groups. | [4] |

Rationale for Synthesis and Proposed Pathway

The synthesis of this compound is not widely detailed, but a plausible route can be extrapolated from the synthesis of similar compounds, such as 2-bromo-4-(methylsulfonyl)benzoic acid.[5] A proposed synthetic workflow is outlined below. The key is the strategic introduction of the bromo and methylsulfonyl groups onto the benzoic acid scaffold.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activities: An Evidence-Based Approach

The true potential of this compound lies in the biological activities suggested by its structural relatives. By examining the established pharmacology of analogous compounds, we can formulate compelling hypotheses to guide our investigation.

Anti-inflammatory Potential

The methylsulfonyl and bromobenzoic acid moieties are present in numerous compounds with known anti-inflammatory properties.

-

COX-2 Inhibition: A structurally related compound, 4-Bromo-2-(methylsulfonyl)benzoic Acid, is a known intermediate in the synthesis of selective COX-2 inhibitors.[6] The methylsulfonyl group is a common feature in many COX-2 inhibitors (e.g., Celecoxib, Rofecoxib), where it is thought to bind to a hydrophilic side pocket of the COX-2 enzyme. We hypothesize that this compound may exhibit similar inhibitory activity.

-